molecular formula C29H27N5O3 B12177318 N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide

Numéro de catalogue: B12177318
Poids moléculaire: 493.6 g/mol
Clé InChI: MLDHMHXNAUCBOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is a complex organic compound that features a benzimidazole moiety and an isoindoloquinazoline structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole intermediate, which is then linked to the isoindoloquinazoline structure through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the quinazoline moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the benzimidazole and isoindoloquinazoline sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the quinazoline moiety can produce dihydroquinazoline derivatives.

Applications De Recherche Scientifique

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide has several scientific research applications:

Mécanisme D'action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. The isoindoloquinazoline structure can interact with DNA and proteins, affecting cellular processes such as replication and transcription .

Comparaison Avec Des Composés Similaires

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole N-oxides and benzimidazolecarboxamides share structural similarities.

    Quinazoline Derivatives: Compounds such as dihydroquinazolines and quinazoline N-oxides are structurally related.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanamide is unique due to its combined benzimidazole and isoindoloquinazoline structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications .

Propriétés

Formule moléculaire

C29H27N5O3

Poids moléculaire

493.6 g/mol

Nom IUPAC

N-[3-(1H-benzimidazol-2-yl)propyl]-4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanamide

InChI

InChI=1S/C29H27N5O3/c35-26(30-17-7-15-25-31-22-12-4-5-13-23(22)32-25)16-8-18-33-27-19-9-1-2-10-20(19)29(37)34(27)24-14-6-3-11-21(24)28(33)36/h1-6,9-14,27H,7-8,15-18H2,(H,30,35)(H,31,32)

Clé InChI

MLDHMHXNAUCBOK-UHFFFAOYSA-N

SMILES canonique

C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCCC(=O)NCCCC5=NC6=CC=CC=C6N5

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.